molecular formula C10H8N2O2 B13447864 (2E)-3-(1H-Indazol-4-yl)acrylic acid

(2E)-3-(1H-Indazol-4-yl)acrylic acid

Cat. No.: B13447864
M. Wt: 188.18 g/mol
InChI Key: JDZCHRXTQXVJJP-SNAWJCMRSA-N
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Description

(2E)-3-(1H-Indazol-4-yl)acrylic acid is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1H-Indazol-4-yl)acrylic acid typically involves the formation of the indazole core followed by the introduction of the acrylic acid moiety. One common method involves the cyclization of ortho-substituted hydrazines with aldehydes or ketones to form the indazole ring. The acrylic acid moiety can be introduced through a Heck reaction or a Wittig reaction, where the indazole derivative is reacted with an appropriate vinyl precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1H-Indazol-4-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2E)-3-(1H-Indazol-4-yl)acrylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (2E)-3-(1H-Indazol-4-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indazole: The parent compound of (2E)-3-(1H-Indazol-4-yl)acrylic acid, known for its wide range of biological activities.

    Indole: A structurally similar compound with a benzene ring fused to a pyrrole ring, also known for its biological significance.

    Benzimidazole: Another related compound with a benzene ring fused to an imidazole ring, widely used in medicinal chemistry.

Uniqueness

This compound is unique due to the presence of both the indazole core and the acrylic acid moiety, which can confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and the potential for diverse biological activities, making it a valuable compound in research and drug development.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

(E)-3-(1H-indazol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C10H8N2O2/c13-10(14)5-4-7-2-1-3-9-8(7)6-11-12-9/h1-6H,(H,11,12)(H,13,14)/b5-4+

InChI Key

JDZCHRXTQXVJJP-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=C2C=NNC2=C1)/C=C/C(=O)O

Canonical SMILES

C1=CC(=C2C=NNC2=C1)C=CC(=O)O

Origin of Product

United States

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